Skyrine

Vue d'ensemble

Description

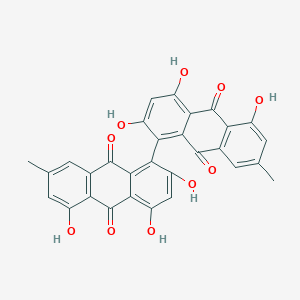

Skyrin is a natural product belonging to the family of bisanthraquinones. It is characterized by its unique structure, which consists of two anthraquinone moieties connected by one to four bonding sites. Skyrin and its derivatives are found in various fungi and lichens. The compound was first isolated in the 1950s from the fungus Penicillium islandicum. Skyrin is known for its vibrant yellow or red crystalline form and has been extensively studied for its biological activities, including its potential role in the development of liver tumors when ingested through contaminated food sources .

Applications De Recherche Scientifique

Skyrin has been the subject of extensive scientific research due to its diverse biological activities. Some of the key applications include:

Chemistry: Skyrin is used as a precursor in the synthesis of other bioactive compounds.

Biology: Skyrin has been studied for its role in the biosynthesis of hypericin, a compound with significant biological activities.

Medicine: Skyrin exhibits cytotoxic, genotoxic, and DNA-protective effects, making it a potential candidate for anticancer therapy. .

Industry: Skyrin is used in the production of natural dyes and pigments due to its vibrant color.

Mécanisme D'action

Target of Action

Skyrin is a receptor-selective glucagon antagonist . It inhibits the growth of tumor cells , making it a potential anticancer agent.

Mode of Action

It has been observed to have weak antioxidant and chelating properties . Skyrin’s interaction with its targets leads to changes in the cellular environment, particularly in cancer cells .

Biochemical Pathways

Skyrin is involved in the biosynthesis of hypericin, a metabolite isolated from Hypericum perforatum L . The exact steps of this pathway and the localization of skyrin and its precursors in Hypericum plants are still being investigated .

Pharmacokinetics

The spatial distribution of skyrin and its precursors in leaves of hypericum plant species has been reported .

Result of Action

It induces apoptosis and upregulates Death receptor 5 in cancer cells . On the other hand, Skyrin displayed moderate DNA-protective effects that were more noticeable in the case of non-cancerous human lymphocytes .

Action Environment

The action environment of Skyrin is primarily within the cellular environment of cancer cells . .

Analyse Biochimique

Biochemical Properties

Skyrin is involved in the biosynthetic pathway of hypericin . It is proposed that hypericin is synthesized not through emodin and emodin anthrone, but skyrin .

Cellular Effects

One of its derivatives, Cytoskyrin A, was found to be highly active in a biochemical induction assay, which identifies compounds that damage DNA or inhibit DNA synthesis . It inhibits the incorporation of thymidine into DNA .

Molecular Mechanism

It is known that Cytoskyrin A, a derivative of Skyrin, can inhibit DNA synthesis .

Metabolic Pathways

Skyrin is involved in the biosynthetic pathway of hypericin .

Subcellular Localization

Skyrin is localized in the dark glands in Hypericum humifusum and Hypericum tetrapterum leaves together with hypericin . It remains scattered throughout the leaves in Hypericum annulatum, Hypericum bupleuroides, and Hypericum rumeliacum

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Skyrin can be synthesized through the polyketide pathway, which involves the formation of anthraquinone intermediates. The biosynthesis of skyrin in fungi involves the enzymatic conversion of simple precursors into complex anthraquinone structures. The exact synthetic routes and reaction conditions for skyrin involve multiple steps, including the formation of emodin and emodin anthrone, which are key intermediates in the pathway .

Industrial Production Methods: Industrial production of skyrin is typically achieved through the cultivation of fungi that naturally produce the compound. The fungi are grown under controlled conditions to optimize the yield of skyrin. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure its purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Skyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Skyrin can be oxidized using reagents such as cerium ammonium nitrate and manganese dioxide.

Reduction: Reduction of skyrin can be achieved using reducing agents like sodium borohydride.

Substitution: Skyrin can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of skyrin. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Skyrin is unique among bisanthraquinones due to its specific structure and biological activities. Similar compounds include:

Iridoskyrin: Another bisanthraquinone with one bonding site between the anthraquinone moieties.

Rubroskyrin: A bisanthraquinone with two bonding sites between the anthraquinone moieties.

Luteoskyrin: A bisanthraquinone with three bonding sites between the anthraquinone moieties.

Skyrin’s uniqueness lies in its specific bonding pattern and the presence of multiple hydroxy groups, which contribute to its diverse biological activities and potential therapeutic applications .

Activité Biologique

Biological Activity of Skyrin

Skyrin is a naturally occurring compound belonging to the class of flavonoids, specifically a type of flavonol. It has been isolated from various plant sources, including certain species of the genus Silybum and Centaurea. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

Skyrin is characterized by its flavonoid backbone, which contributes to its biological activities. The chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₄O₇

- Molecular Weight : 302.27 g/mol

Biological Activities

The biological activities of Skyrin can be categorized into several key areas:

1. Antioxidant Activity

Skyrin exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and reduce lipid peroxidation in various biological systems.

- Mechanism : The antioxidant activity is primarily attributed to the hydroxyl groups present in its structure, which donate electrons to neutralize free radicals.

2. Anti-inflammatory Effects

Research indicates that Skyrin may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, Skyrin significantly reduced the levels of these cytokines, suggesting its potential as an anti-inflammatory agent .

3. Anticancer Properties

Emerging evidence suggests that Skyrin possesses anticancer properties. It has been studied for its effects on various cancer cell lines, including breast and colon cancer.

- Mechanism : Skyrin induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Induces apoptosis |

Research Findings

Recent studies have focused on elucidating the mechanisms behind Skyrin's biological activities:

- A study demonstrated that Skyrin could inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.

- Another research effort highlighted its ability to enhance the efficacy of conventional chemotherapeutic agents when used in combination therapy against cancer cells.

Propriétés

IUPAC Name |

2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSXZQXHIJMNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208943 | |

| Record name | Skyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-06-2 | |

| Record name | Skyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Skyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Skyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA1F42GXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of skyrin?

A: Skyrin has a molecular formula of C30H18O10 and a molecular weight of 538.44 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing skyrin?

A: Skyrin can be characterized using various spectroscopic techniques, including UV/Vis spectrophotometry, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , ]

Q3: What is the color of skyrin?

A: Skyrin appears as orange-red rods or yellow, hexagonal plates in its crystalline form. []

Q4: Is skyrin soluble in water?

A: Skyrin exhibits low water solubility due to its dimeric structure and hydrophobic nature. []

Q5: Which fungi are known to produce skyrin?

A: Skyrin is produced by various fungal species, including Penicillium islandicum, Talaromyces wortmanni, Cryphonectria radicalis, and Endothia eugeniae. [, , , , , , , ]

Q6: How is skyrin biosynthesized?

A: Skyrin biosynthesis involves the dimerization of emodin, catalyzed by the cytochrome P450 monooxygenase RugG. [] This process has been studied using labeled precursors and cell-free systems. []

Q7: Does the production of skyrin vary between different strains of the same fungal species?

A: Yes, variations in pigment production, including skyrin, have been observed between different strains of Penicillium rugulosum. []

Q8: What are the known biological activities of skyrin?

A: Skyrin has been reported to exhibit various biological activities, including cytotoxicity against cancer cells, [, , ] antibacterial activity, [] antioxidant and radical scavenging properties, [] and glucagon receptor antagonism. []

Q9: How does skyrin exert its cytotoxic effects?

A: Skyrin induces apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation and mitochondrial pathway activation. []

Q10: How does skyrin interact with the glucagon receptor?

A: Skyrin acts as a functional glucagon antagonist by uncoupling the glucagon receptor from adenylate cyclase activation, thereby inhibiting glucagon-stimulated cAMP production and glycogenolysis. [, ]

Q11: Is skyrin effective against both Gram-positive and Gram-negative bacteria?

A: While skyrin demonstrates antibacterial activity, it exhibits greater potency against Gram-positive bacteria compared to Gram-negative bacteria. []

Q12: Does skyrin possess any insecticidal activity?

A: Studies have shown that skyrin, along with rugulosin, exhibits selective toxicity towards insect cells, suggesting potential applications in pest control. []

Q13: Has skyrin demonstrated any potential for targeted radionuclide therapy?

A: Research indicates that radiolabeled skyrin exhibits preferential accumulation in necrotic tissues, making it a potential candidate for targeted radionuclide therapy of solid tumors. []

Q14: How does the dimeric structure of skyrin influence its biological activity?

A: The dimeric structure of skyrin contributes to its biological activity, influencing its binding affinity, cellular uptake, and overall potency compared to its monomeric counterpart, emodin. [, ]

Q15: What is the role of the hydroxyl groups in the biological activity of skyrin?

A: The hydroxyl groups, particularly the 6,6'-hydroxyl groups, play a crucial role in the uncoupling action of skyrin on mitochondrial respiration. []

Q16: What is known about the toxicity of skyrin?

A: While skyrin has shown potential therapeutic benefits, it is also known to exhibit cytotoxic effects. [, , ] Further research is needed to fully understand its safety profile and potential long-term effects.

Q17: What analytical techniques are used to detect and quantify skyrin?

A: Various techniques are employed for skyrin analysis, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and high-resolution mass spectrometry (HRMS), and MALDI-HRMS imaging. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.